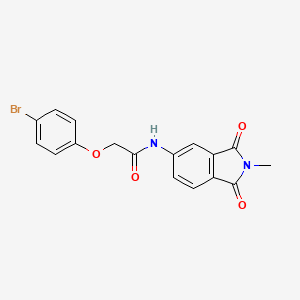![molecular formula C21H22ClF3N2O4S B3436988 N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-3,4,5-triethoxybenzamide](/img/structure/B3436988.png)
N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-3,4,5-triethoxybenzamide
Overview
Description
The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) linked to a nitrogen atom. The presence of the trifluoromethyl group (CF3) and chloro group (Cl) suggests that it might have unique reactivity or properties due to these halogens .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data or studies on this compound, I can’t provide a detailed molecular structure analysis .Chemical Reactions Analysis
Amides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with organometallic reagents. The specific reactions that this compound might undergo would depend on the other functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can include its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure. As I mentioned earlier, without specific information on this compound, I can’t provide a detailed analysis of its physical and chemical properties .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on a compound depend on its potential applications. These could include medicinal chemistry if the compound has biological activity, materials science if the compound has unique physical properties, or synthetic chemistry if the compound is a useful intermediate in chemical reactions .
Properties
IUPAC Name |
N-[[4-chloro-2-(trifluoromethyl)phenyl]carbamothioyl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClF3N2O4S/c1-4-29-16-9-12(10-17(30-5-2)18(16)31-6-3)19(28)27-20(32)26-15-8-7-13(22)11-14(15)21(23,24)25/h7-11H,4-6H2,1-3H3,(H2,26,27,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBFVUUAGSVVTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B3436907.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B3436913.png)

![N-(3-acetylphenyl)-2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3436925.png)
![methyl 2-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3436928.png)
![5-bromo-N-{[(3-hydroxyphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B3436929.png)
![5-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B3436930.png)
![ethyl 2-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3436953.png)

![methyl 2-({[2-(benzylthio)-1H-benzimidazol-1-yl]acetyl}amino)benzoate](/img/structure/B3436969.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B3436973.png)
![N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3436989.png)
![3,4,5-trimethoxy-N-{[(2,4,6-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B3437002.png)
![dimethyl 5-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B3437008.png)
